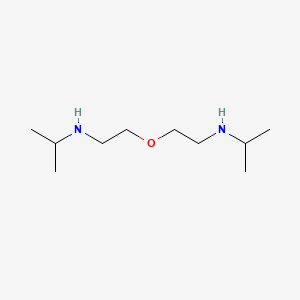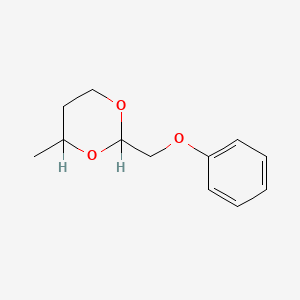
4-Methyl-2-(phenoxymethyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-2-(fenoximetil)-1,3-dioxano es un compuesto orgánico que pertenece a la clase de los dioxanos. Los dioxanos son compuestos orgánicos heterocíclicos con un anillo de seis miembros que contiene dos átomos de oxígeno. Este compuesto en particular se caracteriza por un grupo metil en la cuarta posición y un grupo fenoximetil en la segunda posición del anillo de dioxano. Se utiliza en diversas reacciones químicas y tiene aplicaciones en diferentes campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metil-2-(fenoximetil)-1,3-dioxano se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 4-metil-1,3-dioxano-2-metanol con fenol en presencia de un catalizador ácido. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante destilación o recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de 4-Metil-2-(fenoximetil)-1,3-dioxano puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico puede aumentar la velocidad de reacción. El producto luego se separa y purifica utilizando técnicas como la destilación fraccionada o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metil-2-(fenoximetil)-1,3-dioxano experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de dioxano correspondientes.
Reducción: Las reacciones de reducción pueden producir alcoholes u otras formas reducidas.
Sustitución: El grupo fenoximetil se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos de dioxano, mientras que la reducción puede producir alcoholes de dioxano.
Aplicaciones Científicas De Investigación
4-Metil-2-(fenoximetil)-1,3-dioxano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como solvente en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación explora su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Metil-2-(fenoximetil)-1,3-dioxano implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Las vías involucradas pueden incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
4-Metil-1,3-dioxano: Carece del grupo fenoximetil, lo que resulta en diferentes propiedades químicas y reactividad.
2-Fenoximetil-1,3-dioxano: Estructura similar pero sin el grupo metil en la cuarta posición.
1,3-Dioxano: El compuesto padre sin ningún sustituyente.
Unicidad
4-Metil-2-(fenoximetil)-1,3-dioxano es único debido a la presencia de ambos grupos metil y fenoximetil, que confieren propiedades químicas y reactividad específicas. Estos grupos funcionales influyen en su solubilidad, estabilidad e interacciones con otras moléculas, lo que lo hace distinto de otros derivados de dioxano.
Propiedades
Número CAS |
94202-13-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-methyl-2-(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-10-7-8-13-12(15-10)9-14-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clave InChI |
ACCCAQVFLWDUTB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC(O1)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


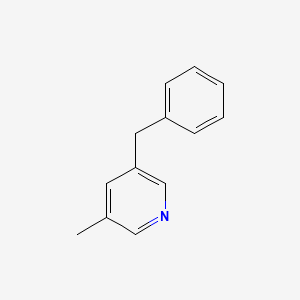
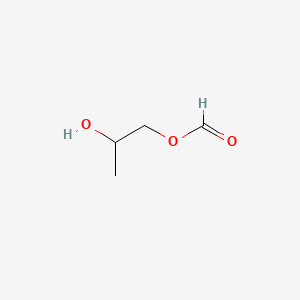
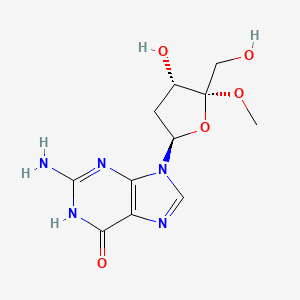
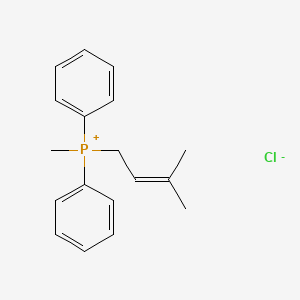

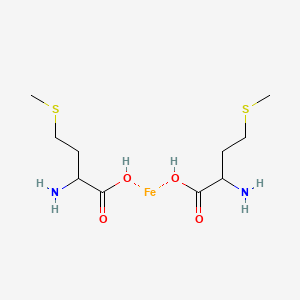



![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)



